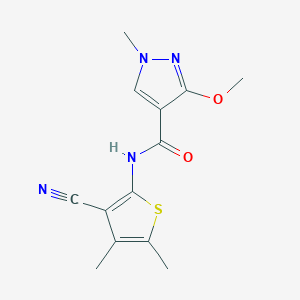![molecular formula C7H16Cl2N4O B2904267 {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1390654-53-1](/img/structure/B2904267.png)
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N4O . It has a molecular weight of 257.16072 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formulaC8H18Cl2N4O. It contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. There are also methoxypropyl and methylamine groups attached to this ring . For a detailed structural analysis, it’s recommended to use software tools like molecular modeling and computational chemistry tools. Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.16072 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category exhibit good to moderate activities against various microorganisms. The synthetic routes often involve the reaction of ester ethoxycarbonylhydrazones with primary amines, demonstrating the chemical versatility and potential for creating compounds with significant biological activities (Bektaş et al., 2007).
PET Imaging Agent Development
Research into the development of PET imaging agents has involved triazole derivatives. For example, [11C]SN003, a compound synthesized from a triazole precursor, was evaluated as a PET imaging agent for CRF1 receptors in baboons. This highlights the compound's utility in neuroscientific research and its potential role in the development of diagnostic tools (Kumar et al., 2006).
Synthesis of Derivatives Bearing 1,2,4-triazole Ring
The 1,2,4-triazole core motif plays a crucial role in various clinical drugs, showcasing the importance of these derivatives in medicinal chemistry. The synthesis of novel amides and amines derivatives bearing the 1,2,4-triazole ring demonstrates the ongoing research and development efforts in creating new therapeutic agents with potential applications in treating a wide range of diseases (Prasad et al., 2021).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been explored for their application in corrosion inhibition. This research area highlights the compound's potential in industrial applications, such as protecting metals from corrosive environments. The effectiveness of these inhibitors in different acid media showcases the practical applications of triazole derivatives beyond biological activities (Bentiss et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-12-4-2-3-11-6-9-10-7(11)5-8;;/h6H,2-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSMMNPKXHEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)



![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)





![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)